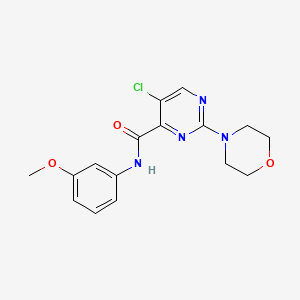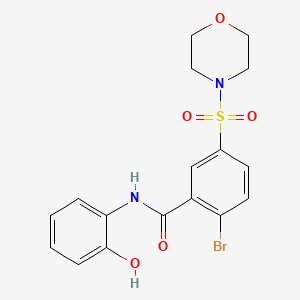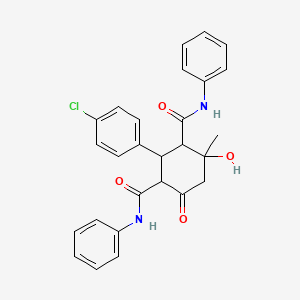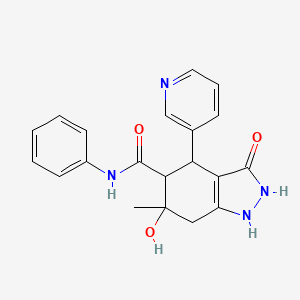
5-chloro-N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amidation: The carboxamide group is introduced by reacting the chlorinated pyrimidine with an amine derivative, such as 3-methoxyaniline, under appropriate conditions.
Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-chloro-N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It can be used in assays to study enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents for treating various diseases. Its structure suggests it may interact with biological targets involved in cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Lacks the methoxyphenyl group.
N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Lacks the chlorine atom.
5-chloro-N-phenyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxyphenyl group and the chlorine atom in 5-chloro-N-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide provides unique chemical properties and potential biological activities. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a distinctive molecule for research and development.
Propiedades
Fórmula molecular |
C16H17ClN4O3 |
|---|---|
Peso molecular |
348.78 g/mol |
Nombre IUPAC |
5-chloro-N-(3-methoxyphenyl)-2-morpholin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-12-4-2-3-11(9-12)19-15(22)14-13(17)10-18-16(20-14)21-5-7-24-8-6-21/h2-4,9-10H,5-8H2,1H3,(H,19,22) |
Clave InChI |
CQXHSNLDPBQXBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11050360.png)
![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)


![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
![3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B11050397.png)
![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)

![10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone](/img/structure/B11050419.png)
![N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11050426.png)
![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
![Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B11050439.png)
